Paprotrain
Description
Properties
IUPAC Name |
(Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYYQRZCCKBFBE-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Paprotrain in Modulating Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paprotrain is a pivotal chemical biology tool for dissecting the intricacies of cellular division and associated signaling pathways. As a cell-permeable, reversible, and the first-known selective inhibitor of Mitotic Kinesin-Like Protein 2 (MKLP-2), this compound provides a means to investigate the critical functions of this kinesin motor protein.[1][2] MKLP-2, a member of the kinesin-6 family, is essential for the successful completion of cytokinesis, the final stage of cell division.[2][3] This guide delineates the mechanism of action of this compound, its impact on the MKLP-2-mediated signaling cascade, and the resultant cellular phenotypes. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts targeting this pathway.
Introduction to this compound and its Primary Target, MKLP-2
This compound, also known as PAssenger PROteins TRAnsport INhibitor, is a small molecule that has been instrumental in elucidating the function of MKLP-2 (also referred to as KIF20A).[1][4] MKLP-2 is a microtubule-based motor protein with a crucial role during the final stages of mitosis, specifically cytokinesis.[2][3] Its expression is often low or absent in normal tissues but is found to be overexpressed in a variety of cancers, including pancreatic, bladder, breast, and lung cancer, making it a compelling target for anti-cancer therapies.[3] this compound's high selectivity for MKLP-2 over other kinesins, including the closely related MKLP-1, allows for precise investigation into the MKLP-2 signaling axis.[1]
Mechanism of Action of this compound
This compound functions as a non-ATP-competitive inhibitor of MKLP-2. It specifically targets the ATPase activity of MKLP-2, which is essential for its motor function along microtubules.[5][6] By binding to a site distinct from the ATP-binding pocket, this compound effectively halts the conformational changes required for MKLP-2 to transport its cargo. This inhibitory action is reversible.[1]
The MKLP-2 Signaling Pathway in Cytokinesis
A primary and well-defined role of MKLP-2 is the transport and localization of the Chromosome Passenger Complex (CPC) during cell division. The CPC, consisting of the core components Aurora B kinase, INCENP, Survivin, and Borealin, is a master regulator of mitosis and cytokinesis.[3]
During anaphase, the CPC must be relocated from the centromeres to the central spindle, which will become the cleavage furrow. MKLP-2 is directly responsible for this transport.[3] The inhibition of MKLP-2 by this compound disrupts this critical translocation, leading to a failure of cytokinesis.
Cellular Consequences of this compound-Mediated Inhibition
Treatment of cells with this compound leads to a distinct and observable phenotype. The most prominent effect is the failure of cytokinesis, which results in the formation of binucleated or multinucleated cells.[1][2] This occurs because while nuclear division (mitosis) may complete, the final separation of the two daughter cells is aborted.
Specifically, the inhibition of MKLP-2 by this compound causes the mislocalization of the CPC. Key components like Aurora B kinase and Survivin are not properly transported to the central spindle.[1] This mislocalization prevents the signaling cascade that is necessary to define the cleavage plane and drive the ingression of the cleavage furrow.
Quantitative Data
The inhibitory activity of this compound on its primary target, MKLP-2, and a secondary off-target, DYRK1A, has been quantified.
| Target | Parameter | Value (μM) | Reference |
| MKLP-2 | IC50 (ATPase Activity) | 1.35 | [5][6] |
| MKLP-2 | Ki | 3.36 | [5][6] |
| DYRK1A | IC50 | 5.5 | [5][6] |
Experimental Protocols
In Vitro MKLP-2 ATPase Activity Assay
This protocol is designed to measure the effect of this compound on the ATPase activity of recombinant MKLP-2.
Materials:
-
Recombinant human MKLP-2 protein
-
Microtubules (polymerized from tubulin)
-
ATP
-
Phosphate detection reagent (e.g., Malachite green)
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound stock solution (in DMSO)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add recombinant MKLP-2 to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Read the absorbance on a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Immunofluorescence Staining for CPC Localization
This protocol allows for the visualization of the effects of this compound on the subcellular localization of CPC components.
Materials:
-
HeLa cells or other suitable cell line
-
Culture medium
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Aurora B, anti-Tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Culture cells on coverslips to an appropriate confluency.
-
Treat the cells with this compound (e.g., 10-50 μM) or DMSO for a specified time (e.g., 24 hours).[1]
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope, capturing images of the localization of the target proteins and the cellular morphology.
Broader Implications and Future Directions
The discovery and characterization of this compound have solidified MKLP-2 as a viable and promising target for cancer chemotherapy.[2][4] The overexpression of MKLP-2 in various tumors and its essential role in cell division suggest that its inhibition could selectively kill cancer cells.[3] this compound and its more potent analogs serve as a foundation for the development of new anti-cancer agents.[2] Future research will likely focus on improving the potency and selectivity of these inhibitors and evaluating their efficacy in preclinical and clinical settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. New MKLP-2 inhibitors in the this compound series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Paprotrain: Structure, Chemical Properties, and Biological Activity
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of Paprotrain, a selective inhibitor of the mitotic kinesin-like protein 2 (MKLP-2). This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of targeting the machinery of cell division.
Chemical and Physical Properties
This compound, with the IUPAC name (Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile, is a synthetic, cell-permeable small molecule.[1] Its core structure consists of a pyridine ring and an indole ring linked by an acrylonitrile group.[2] The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₁N₃ | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| CAS Number | 57046-73-8 | [1] |
| Appearance | Yellow powder/solid | [2] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO to 5 mM | [1] |
| Storage Conditions | Store at -20°C, protected from light | [1] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of Mitotic Kinesin-Like Protein 2 (MKLP-2), also known as KIF20A.[3] MKLP-2 is a plus-end directed motor protein that plays a crucial role in the final stages of cell division, specifically in cytokinesis.
Inhibition of MKLP-2 and Disruption of Cytokinesis
This compound acts as a reversible, ATP-noncompetitive inhibitor of the MKLP-2 ATPase activity.[2] By binding to a site distinct from the ATP-binding pocket, it allosterically inhibits the motor function of MKLP-2. This inhibition prevents the proper localization of the Chromosomal Passenger Complex (CPC) to the central spindle during anaphase.[3] The CPC, which includes key proteins like Aurora B kinase, survivin, and INCENP, is essential for the successful completion of cytokinesis.[3]
The inhibition of MKLP-2 by this compound leads to a failure of the CPC to relocate, resulting in defects in the formation of the midbody and ultimately causing cytokinesis failure.[2] This leads to the characteristic phenotype of binucleated or multinucleated cells.[2]
Figure 1. This compound inhibits MKLP-2, disrupting CPC translocation and causing cytokinesis failure.
Kinase Selectivity Profile
This compound has been shown to be highly selective for MKLP-2. A screening against a panel of other kinesins and kinases revealed minimal off-target activity at concentrations effective for MKLP-2 inhibition. The table below summarizes the known inhibitory concentrations (IC₅₀) of this compound against various kinases.
| Target Kinase | IC₅₀ | Reference(s) |
| MKLP-2 (KIF20A) | 1.35 µM (basal ATPase activity) | [1] |
| DYRK1A | 5.5 µM | [1] |
| CDK5 | >10 µM | [1] |
| GSK3 | >10 µM | [1] |
| Aurora B | Indirectly affected (localization) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
This compound can be synthesized via a Knoevenagel condensation reaction between 3-pyridinecarboxaldehyde and indole-3-acetonitrile.[2]
Materials:
-
3-Pyridinecarboxaldehyde
-
Indole-3-acetonitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve equimolar amounts of 3-pyridinecarboxaldehyde and indole-3-acetonitrile in absolute ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2. Workflow for the synthesis of this compound.
In Vitro MKLP-2 ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATPase activity of MKLP-2. A common method is a malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi) from ATP hydrolysis.
Materials:
-
Recombinant human MKLP-2 protein
-
Microtubules (taxol-stabilized)
-
ATP
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Malachite green reagent
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add recombinant MKLP-2 to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assay for Cytokinesis Inhibition (Flow Cytometry)
This protocol describes how to assess the effect of this compound on the cell cycle, specifically its ability to induce a G2/M arrest and the formation of polyploid cells due to cytokinesis failure.
Materials:
-
HeLa or other suitable cancer cell line
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM to 50 µM) or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle, as well as the percentage of polyploid cells (>4N DNA content), which is indicative of cytokinesis failure.
Figure 3. Experimental workflow for analyzing the effect of this compound on the cell cycle.
Conclusion
This compound is a valuable research tool for studying the intricate process of cytokinesis and the role of MKLP-2 in cell division. Its high selectivity and cell permeability make it a suitable probe for cellular assays. Further investigation into the therapeutic potential of this compound and its analogs may lead to the development of novel anti-cancer agents that target the final stage of mitosis. This guide provides a foundational understanding of this compound's properties and methodologies for its study, empowering researchers to explore its full potential in their scientific endeavors.
References
- 1. New MKLP-2 inhibitors in the this compound series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Paprotrain on Cellular Processes and Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paprotrain, a selective inhibitor of the mitotic kinesin-like protein 2 (MKLP-2/KIF20A), has emerged as a molecule of interest in cancer research. Its primary mechanism of action involves the disruption of cytokinesis, leading to cell cycle arrest and the formation of multinucleated cells. While its effects on cell division are well-documented, a comprehensive understanding of its impact on global gene expression remains an area of active investigation. This technical guide synthesizes the current knowledge on this compound, detailing its mechanism of action, its effects on cellular phenotypes, and the signaling pathways in which its target, KIF20A, is implicated. While direct, quantitative transcriptomic data from this compound-treated cells is not publicly available at this time, this document provides a foundational understanding for researchers in the field.
Introduction to this compound and its Target: MKLP-2/KIF20A
This compound is a cell-permeable small molecule that selectively inhibits the ATPase activity of MKLP-2, a member of the kinesin-6 family of motor proteins.[1] MKLP-2, also known as Kinesin Family Member 20A (KIF20A), plays a crucial role in the final stages of cell division, specifically in the process of cytokinesis.[2] Elevated expression of KIF20A has been observed in a variety of human cancers, including prostate, breast, and lung cancer, and is often correlated with poor prognosis.[2][3] This has positioned KIF20A as a promising target for anti-cancer drug development.
Mechanism of Action
This compound acts as a potent and selective inhibitor of MKLP-2. The primary mode of inhibition is through the disruption of the ATPase activity of the KIF20A motor domain, which is essential for its function in microtubule-based transport during cytokinesis.
Biochemical Activity
The inhibitory activity of this compound against MKLP-2 has been quantified in biochemical assays.
| Parameter | Value | Reference |
| IC50 (MKLP-2 ATPase activity) | 1.35 µM | [1] |
| Ki (MKLP-2) | 3.36 µM | [1] |
Table 1: Biochemical inhibitory constants of this compound against MKLP-2.
Effect on Cellular Processes
Treatment of cells with this compound leads to distinct and observable changes in cellular processes, primarily related to cell division.
Inhibition of Cytokinesis and Induction of Multinucleation
The most prominent effect of this compound is the failure of cytokinesis, the process that physically separates two daughter cells after mitosis. This results in the formation of multinucleated cells.
Cell Cycle Arrest
Inhibition of KIF20A by this compound has been shown to induce cell cycle arrest, particularly at the G2/M phase. This prevents cancer cells from completing cell division and proliferating.[2]
Effects on Cancer Cell Proliferation
This compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines, particularly those with high expression of KIF20A. For instance, it has been shown to effectively block the proliferation of castration-resistant prostate cancer (CRPC) cells.[3]
Signaling Pathways
While direct transcriptomic data for this compound is unavailable, the known roles of its target, KIF20A, allow for the inference of implicated signaling pathways. KIF20A is involved in critical cell cycle regulation and proliferative signaling.
Caption: KIF20A in Cell Cycle and Proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are crucial for reproducibility and further investigation.
Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the growth of cancer cells.
-
Method:
-
Seed cancer cells (e.g., castration-resistant prostate cancer cell lines) in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Measure absorbance or luminescence and normalize to the vehicle control to determine the percentage of proliferation inhibition.
-
Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on cell cycle distribution.
-
Method:
-
Treat cancer cells with this compound or vehicle control for a specific duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Deconvolute the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Caption: Workflow for Cellular Assays.
This compound and Gene Expression: An Unexplored Frontier
A comprehensive analysis of how this compound affects global gene expression through transcriptomic studies (e.g., RNA sequencing or microarray) is a critical next step in understanding its full mechanism of action. Currently, there is a lack of publicly available, quantitative data detailing the specific genes and pathways that are transcriptionally modulated by this compound treatment. Such studies would be invaluable for:
-
Identifying novel downstream effectors: Uncovering genes whose expression is altered by this compound could reveal previously unknown cellular processes affected by KIF20A inhibition.
-
Biomarker discovery: Identifying a gene expression signature associated with this compound sensitivity could aid in patient stratification for potential clinical trials.
-
Understanding resistance mechanisms: Transcriptomic profiling of cells that develop resistance to this compound could elucidate the molecular pathways that bypass the need for KIF20A.
Future Directions and Conclusion
This compound is a valuable tool for studying the role of KIF20A in cell division and a promising lead compound for the development of novel anti-cancer therapeutics. While its effects on cytokinesis and cell proliferation are established, its impact on the transcriptome remains a significant knowledge gap. Future research, particularly high-throughput transcriptomic and proteomic analyses of this compound-treated cells, is essential to fully elucidate its molecular mechanisms and to advance its potential clinical applications. This will provide the much-needed quantitative data to build a more complete picture of how this targeted inhibitor impacts cancer cell biology.
References
Methodological & Application
Application Notes and Protocols for Paprotrain
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Paprotrain, also known as Passenger Proteins Transport Inhibitor, is a potent and selective, cell-permeable inhibitor of the mitotic kinesin-like protein 2 (MKLP-2), also referred to as KIF20A.[1][2][3] As a member of the kinesin-6 family, MKLP-2 plays a crucial role in the process of cytokinesis, the final stage of cell division.[3][4][5] Specifically, MKLP-2 is involved in the transport of the chromosomal passenger complex (CPC), which includes key proteins like Aurora B kinase and survivin, to the spindle midzone during anaphase.[1][5]
The inhibitory action of this compound on the ATPase activity of MKLP-2 leads to a failure of cytokinesis, resulting in the formation of binucleated cells.[1][3][4] This targeted disruption of cell division makes this compound a valuable tool for studying the mechanics of mitosis and a potential therapeutic agent in oncology, as MKLP-2 is often overexpressed in various cancers.[3][5] this compound is a reversible and ATP-uncompetitive inhibitor, demonstrating high selectivity for MKLP-2 over other kinesin superfamily members.[1][6]
Physicochemical and Inhibitory Properties
This compound's utility in a laboratory setting is defined by its specific biochemical interactions and physical characteristics. The following tables summarize these key quantitative data points.
| Chemical Properties | |
| Formal Name | αZ-(3-pyridinylmethylene)-1H-indole-3-acetonitrile[1] |
| Alternate Names | MKLP-2 Inhibitor, Passenger Proteins Transport Inhibitor[1][2] |
| Molecular Formula | C₁₆H₁₁N₃[1][2][7] |
| Molecular Weight | 245.28 g/mol [2][7] |
| CAS Number | 57046-73-8[1][2][7] |
| Purity | ≥98%[2] |
| Inhibitory Activity | |
| Target | Mitotic kinesin-like protein 2 (MKLP-2 / KIF20A)[2][7][8] |
| IC₅₀ (MKLP-2 ATPase activity) | 1.35 µM[6][7][8] |
| Ki (uncompetitive with ATP) | 3.36 µM - 3.4 µM[1][7][8] |
| Ki (noncompetitive with microtubules) | 1.6 µM[1] |
| Secondary Target | DYRK1A (moderate inhibition)[7][8] |
| IC₅₀ (DYRK1A) | 5.5 µM[7][8] |
| Solubility Data | |
| DMSO | ~49 mg/mL (199.77 mM)[7] |
| DMF | ~30 mg/mL[1] |
| Ethanol | ~0.2 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.1 mg/mL[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the function of MKLP-2, a key motor protein in the final stages of cell division. The following diagram illustrates the targeted signaling pathway.
Caption: this compound inhibits MKLP-2 ATPase activity, disrupting cytokinesis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine Required Concentration: Decide on the desired stock concentration (e.g., 10 mM).
-
Calculate Mass: Using the molecular weight of this compound (245.28 g/mol ), calculate the mass required. For a 10 mM stock in 1 mL of DMSO:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 245.28 g/mol = 0.0024528 g = 2.45 mg
-
-
Dissolution: Aseptically weigh 2.45 mg of this compound and add it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Mix: Vortex the solution until the this compound is completely dissolved. Gentle warming may be required.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability (≥ 4 years).[1]
Protocol 2: Induction of Binucleated Cells via MKLP-2 Inhibition
This protocol outlines a method to induce a binucleated phenotype in a cell line of interest by treating with this compound.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-60% confluency after 24 hours.
-
Treatment: After 24 hours, treat the cells with this compound. A typical effective concentration range is 10-50 µM.[1] Prepare a serial dilution of the this compound stock in complete medium. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a period equivalent to one to two cell cycles (e.g., 24-48 hours).
-
Fixation: After incubation, wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Staining: Wash twice with PBS and stain with DAPI (or another nuclear stain) for 5 minutes.
-
Mounting: Wash three times with PBS, then mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Analysis: Visualize the cells using a fluorescence microscope. Count the percentage of binucleated cells in the this compound-treated samples compared to the vehicle control.
Caption: Workflow for inducing and analyzing binucleated cells with this compound.
Applications in Drug Development
The specific inhibition of MKLP-2 by this compound makes it a valuable lead compound in cancer drug discovery.[3][4][5] Research has shown that more potent analogs of this compound have been developed, demonstrating greater activity in various cancer cell lines.[3][4] Its mechanism of action, leading to cytokinesis failure, is a validated anti-cancer strategy. The overexpression of MKLP-2 in numerous tumor types suggests a potential therapeutic window, where cancer cells would be more sensitive to this compound-induced cell cycle arrest than normal cells.[5] Further studies involving this compound and its derivatives could focus on in vivo efficacy, pharmacokinetic profiling, and combination therapies with other anti-cancer agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. New MKLP-2 inhibitors in the this compound series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. This compound | CAS 57046-73-8 | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Standard Protocol for Paprotrain Administration In Vitro: Application Notes
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Expression, regulating mechanism and therapeutic target of KIF20A in multiple cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Auroras on the Roles of the Chromosomal Passenger Complex in Cytokinesis: Implications for Cancer Therapies [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ptglab.com [ptglab.com]
Paprotrain: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paprotrain is a potent and selective, cell-permeable inhibitor of the mitotic kinesin-like protein 2 (MKLP-2), also known as KIF20A.[1][2][3] As a member of the kinesin-6 family, MKLP-2 plays a crucial role in the successful progression of cell division, specifically during cytokinesis.[2][3] this compound functions as a reversible, non-ATP competitive inhibitor of MKLP-2's ATPase activity.[1] Its inhibitory action disrupts the localization of the chromosome passenger complex (CPC), which includes key proteins like Aurora B and survivin, from the centromeres to the central spindle during anaphase.[1][2] This interference with a critical step in mitosis leads to failures in cytokinesis, resulting in the formation of binucleated cells.[1][3]
Given its role in cell cycle regulation, this compound is a valuable tool for studying the mechanisms of mitosis and cytokinesis. Furthermore, as MKLP-2 is often overexpressed in various cancers, including pancreatic, bladder, breast, and lung cancer, this compound and its analogs are being investigated as potential anti-cancer therapeutic agents.[2]
Mechanism of Action
This compound selectively targets the motor protein MKLP-2. It inhibits the basal and microtubule-stimulated ATPase activity of MKLP-2.[1] This inhibition is reversible and does not compete with ATP.[1] The primary downstream effect of MKLP-2 inhibition by this compound is the failed relocation of the Chromosome Passenger Complex (CPC) to the spindle midzone during anaphase.[2] The CPC, comprising Aurora B, INCENP, survivin, and borealin, is essential for accurate chromosome segregation and cytokinesis.[2] Disruption of this process by this compound leads to defects in the final stages of cell division.
In addition to its primary target, this compound has been shown to exhibit moderate inhibitory activity against DYRK1A.[4][5] However, it shows high selectivity for MKLP-2 over other kinesin superfamily members, including the closely related MKLP-1.[1]
Data Presentation
Solubility Information
| Solvent | Maximum Concentration |
| DMSO | 49 mg/mL (199.77 mM) |
| DMF | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:6) | 0.1 mg/mL |
| Ethanol | 0.2 mg/mL |
Note: It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[4]
Inhibitory Concentrations
| Target | IC50 / Ki |
| MKLP-2 | IC50: 1.35 µM (basal ATPase activity) |
| IC50: 0.83 µM (microtubule-stimulated) | |
| Ki: 3.36 µM / 3.4 µM | |
| DYRK1A | IC50: 5.5 µM |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Recommended Working Concentrations for Cell Culture
| Cell Type / Application | Recommended Concentration Range | Observed Effect |
| General Cell Culture | 10 - 50 µM | Induction of binucleated cells.[1] |
| Porcine Oocytes | Dose-dependent | Failure of nuclear maturation, arrest at early Metaphase I.[5] |
| LNCaP KIF20A Cells | Submicromolar | Inhibition of proliferation.[6] |
| CRPC 22Rv1 & C4-2B Cells | Submicromolar | Inhibition of proliferation.[6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile tube, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 2.45 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended.[5]
Cell Treatment with this compound
Materials:
-
Cells of interest plated in appropriate culture vessels (e.g., 6-well plates, 96-well plates)
-
Complete cell culture medium
-
This compound stock solution
-
Pipettes and sterile filter tips
Protocol:
-
Culture cells to the desired confluency.
-
Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with downstream analysis, such as cell viability assays, cell cycle analysis, or immunofluorescence.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
After treatment with this compound, harvest the cells by trypsinization.
-
Collect the cells by centrifugation and wash once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. Expect an increase in the G2/M population and potentially a sub-G1 peak indicative of apoptosis at higher concentrations or longer incubation times.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound in cell culture.
References
- 1. caymanchem.com [caymanchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. New MKLP-2 inhibitors in the this compound series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application of Paprotrain in CRISPR-Cas9 Experiments: A Review of Current Findings
Initial Assessment: A comprehensive review of scientific literature and available data reveals no direct established application of Paprotrain in CRISPR-Cas9 gene-editing experiments. Current research primarily identifies this compound as a selective, cell-permeable inhibitor of the mitotic kinesin-like protein 2 (MKLP-2), a key protein involved in the process of cytokinesis, the final stage of cell division.[1][2][3][4] Its mechanism of action is centered on inhibiting the ATPase activity of MKLP-2, leading to failures in cell division and the formation of binucleated cells.[2][4]
The primary applications of this compound, as documented in the existing literature, are in the fields of cancer research and cell cycle studies, where it is used to investigate the effects of inhibiting cytokinesis.[3][4] There is no current evidence to suggest its use as a tool to enhance the efficiency or specificity of CRISPR-Cas9-mediated gene editing.
While there are no specific protocols or data for the use of this compound with CRISPR-Cas9, the following sections provide a general overview of this compound's known biological functions and standard CRISPR-Cas9 protocols. This information is provided for contextual understanding, should researchers wish to explore hypothetical applications or conduct novel research in this area.
Understanding this compound's Mechanism of Action
This compound's primary molecular target is the kinesin MKLP-2. Kinesins are a class of motor proteins that play crucial roles in various cellular processes, including intracellular transport and cell division. MKLP-2 is specifically involved in the formation and function of the central spindle during cytokinesis.
The signaling pathway affected by this compound is therefore directly related to the cell cycle machinery. By inhibiting MKLP-2, this compound disrupts the final stages of mitosis, preventing the successful separation of daughter cells.
Standard CRISPR-Cas9 Experimental Workflow
For researchers interested in the general application of CRISPR-Cas9 for gene editing, a typical workflow is outlined below. This protocol is not specific to the use of this compound but represents a standard approach for gene knockout in a mammalian cell line.
Hypothetical Considerations for Future Research
While no data currently exists, one could speculate on potential, unproven interactions between this compound and the CRISPR-Cas9 system. For instance, cell cycle synchronization can sometimes influence the efficiency of gene editing, particularly for homology-directed repair (HDR), which is more active during the S and G2 phases of the cell cycle. Given this compound's role in mitosis, it could theoretically be investigated for its potential to synchronize cell populations. However, this remains a purely speculative area requiring empirical validation.
Conclusion
References
Application Note: Utilizing Paprotrain for In-Cell Protein-Protein Interaction Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. Paprotrain is a novel engineered enzyme designed for proximity-dependent labeling of interacting proteins directly within living cells. This system offers a robust and efficient method for identifying both stable and transient protein interactions in their native cellular environment. The this compound enzyme, when fused to a protein of interest (the "bait"), generates a highly reactive, yet short-lived, molecular tag from an exogenously supplied substrate. This tag covalently labels proteins in close proximity (typically within a 10-15 nm radius), which are then captured and identified via mass spectrometry. This application note provides a detailed protocol for using the this compound system to identify interaction partners of a target protein and demonstrates its utility in mapping a cellular signaling pathway.
Experimental Protocols
Generation of this compound Fusion Constructs
A detailed protocol for creating the expression vector for the this compound-bait fusion protein is outlined below.
| Step | Procedure | Details |
| 1 | Vector Selection | Choose a suitable mammalian expression vector with a strong promoter (e.g., CMV, EF1a). The vector should contain a multiple cloning site (MCS) for insertion of the gene of interest. |
| 2 | PCR Amplification | Amplify the coding sequence of the bait protein and the this compound enzyme using PCR. Design primers to include appropriate restriction sites for cloning into the expression vector. It is common to fuse this compound to either the N- or C-terminus of the bait protein. A flexible linker (e.g., GGGGSx3) is recommended between the bait and this compound. |
| 3 | Restriction Digest | Digest both the PCR products and the expression vector with the selected restriction enzymes. |
| 4 | Ligation | Ligate the digested bait and this compound fragments into the digested vector using T4 DNA ligase. |
| 5 | Transformation | Transform the ligation product into competent E. coli for plasmid amplification. |
| 6 | Verification | Verify the final construct by Sanger sequencing to ensure the fusion is in-frame and free of mutations. |
This compound Proximity Labeling in Mammalian Cells
This protocol describes the steps for expressing the this compound fusion protein in cells and performing the proximity labeling.
| Step | Procedure | Details |
| 1 | Cell Culture | Plate mammalian cells (e.g., HEK293T) on 10 cm dishes and grow to 70-80% confluency. |
| 2 | Transfection | Transfect the cells with the this compound-bait fusion construct or a negative control (e.g., this compound-GFP) using a suitable transfection reagent. |
| 3 | Expression | Allow the fusion protein to express for 18-24 hours post-transfection. |
| 4 | Labeling | Add the this compound substrate to the cell culture medium at a final concentration of 50 µM. Incubate for the desired labeling time (e.g., 1 hour). |
| 5 | Quenching | Quench the labeling reaction by washing the cells twice with ice-cold PBS containing 10 mM sodium ascorbate. |
| 6 | Cell Lysis | Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. |
Enrichment and Preparation for Mass Spectrometry
Following labeling, the tagged proteins are enriched and prepared for identification.
| Step | Procedure | Details |
| 1 | Protein Quantification | Determine the protein concentration of the cell lysates using a BCA assay. |
| 2 | Affinity Purification | Incubate the lysate (1-2 mg of total protein) with streptavidin-coated magnetic beads to capture the biotin-tagged proteins. Incubate for 2 hours at 4°C with gentle rotation. |
| 3 | Washing | Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with RIPA buffer, 1M KCl, 0.1M Na2CO3, and 2M urea in 10 mM Tris-HCl. |
| 4 | On-Bead Digestion | Resuspend the beads in a digestion buffer containing a reducing agent (DTT) and an alkylating agent (iodoacetamide). Digest the captured proteins overnight at 37°C with trypsin. |
| 5 | Peptide Cleanup | Collect the supernatant containing the digested peptides and clean them up using C18 spin columns. |
| 6 | LC-MS/MS Analysis | Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
Data Presentation
The following table represents example data from a this compound experiment designed to identify interaction partners of the kinase "Kinase-X". The data shows the spectral counts for proteins identified by mass spectrometry in the Kinase-X-Paprotrain sample versus a negative control (GFP-Paprotrain).
| Protein ID | Gene Name | Spectral Count (Kinase-X-Paprotrain) | Spectral Count (GFP-Paprotrain Control) | Fold Change | Biological Function |
| P04637 | SRC | 152 | 3 | 50.7 | Proto-oncogene tyrosine-protein kinase |
| Q13155 | PIK3R1 | 128 | 5 | 25.6 | Phosphoinositide-3-kinase regulatory subunit |
| P62993 | GRB2 | 115 | 2 | 57.5 | Growth factor receptor-bound protein 2 |
| P42345 | SHC1 | 98 | 4 | 24.5 | SHC-transforming protein 1 |
| P27361 | STAT3 | 85 | 1 | 85.0 | Signal transducer and activator of transcription 3 |
| Q06609 | FAK1 | 76 | 6 | 12.7 | Focal adhesion kinase 1 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in a this compound-based protein-protein interaction experiment, from cell culture to data analysis.
Paprotrain as a biomarker in [specific disease]
Paprotrain: A Hypothetical Biomarker
Following a comprehensive search, it has been determined that "this compound" is a hypothetical protein. There is currently no scientific literature or data available regarding this protein, its biological function, or its potential role as a biomarker in any disease.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not feasible at this time. The scientific community has not yet identified or characterized a protein named "this compound."
For researchers, scientists, and drug development professionals interested in biomarker discovery and application, it is recommended to focus on established and validated biomarkers for specific diseases. When investigating novel biomarkers, the initial steps involve:
-
Discovery and Identification: Utilizing proteomic techniques to identify proteins that are differentially expressed in disease states compared to healthy controls.
-
Characterization: Determining the biological function of the candidate protein and its role in the pathophysiology of the disease.
-
Assay Development: Creating reliable and reproducible methods for detecting and quantifying the protein in biological samples.
-
Clinical Validation: Conducting studies to evaluate the biomarker's performance in terms of sensitivity, specificity, and predictive value in relevant patient populations.
We encourage the user to verify the name of the protein of interest and the specific disease context. Upon providing a valid protein and disease, a detailed report can be generated.
Application Notes and Protocols for Immunohistochemical Detection of MKLP-2, the Target of Paprotrain
Introduction
Paprotrain is a cell-permeable small molecule that functions as a potent and selective inhibitor of the mitotic kinesin-like protein 2 (MKLP-2), also known as KIF20A.[1][2][3][4] It does not act on other kinesins, including the closely related MKLP-1.[2] By inhibiting the ATPase activity of MKLP-2, this compound disrupts crucial mitotic processes.[1][4] Specifically, it impairs the relocation of the chromosomal passenger complex (CPC), which includes Aurora B kinase and survivin, from centromeres to the central spindle during anaphase.[2][5] This disruption leads to failures in cytokinesis, resulting in binucleated cells.[2][3] Given its role in cell division, MKLP-2 is a potential therapeutic target in oncology, and this compound serves as a key research tool for studying its function.
These application notes provide a detailed immunohistochemistry (IHC) protocol for the detection of the protein MKLP-2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. As this compound is a small molecule inhibitor, it cannot be directly detected using IHC. Instead, this protocol enables researchers to visualize the expression and subcellular localization of its target, MKLP-2, providing insights into the biological context of this compound's activity.
Experimental Protocols
A standard immunohistochemistry protocol involves several key stages: sample preparation (fixation and embedding), antigen retrieval, blocking, antibody incubation, and signal detection.[6] The following is a representative protocol for the detection of MKLP-2 in FFPE tissues. Optimization of specific parameters such as antibody concentrations and incubation times may be necessary depending on the tissue type and specific antibodies used.[7][8]
1. Deparaffinization and Rehydration
This step is essential to remove the paraffin wax from the tissue sections and rehydrate them for subsequent aqueous-based incubations.[7][9]
| Step | Reagent | Incubation Time |
| 1 | Xylene | 2 x 10 minutes |
| 2 | 100% Ethanol | 2 x 10 minutes |
| 3 | 95% Ethanol | 5 minutes |
| 4 | 70% Ethanol | 5 minutes |
| 5 | 50% Ethanol | 5 minutes |
| 6 | Deionized Water | 5 minutes |
2. Antigen Retrieval
Formalin fixation creates protein cross-links that can mask antigenic epitopes.[10][11][12] Antigen retrieval methods are employed to break these cross-links and expose the epitopes for antibody binding.[10][11][12] Heat-Induced Epitope Retrieval (HIER) is a commonly used method.[10][12][13]
| Method | Buffer | Heating Conditions |
| HIER | 10 mM Sodium Citrate, pH 6.0 | Microwave at 95°C for 10-20 minutes, or pressure cooker for 3-5 minutes.[10][13][14] |
| 1 mM EDTA, pH 8.0 | Microwave at 95°C for 10-20 minutes. For many antibodies, EDTA buffer can be more effective.[13] |
3. Blocking and Antibody Incubation
Blocking steps are crucial for minimizing non-specific background staining.[6] This can be caused by endogenous enzymes or non-specific antibody binding.[6][15]
| Step | Reagent | Incubation Time & Temperature | Purpose |
| Peroxidase Block | 3% Hydrogen Peroxide in Methanol | 10-15 minutes at Room Temperature | Quenches endogenous peroxidase activity.[14][15] |
| Protein Block | 5% Normal Goat Serum in PBS | 1 hour at Room Temperature | Blocks non-specific antibody binding sites.[16] |
| Primary Antibody | Anti-MKLP-2 Antibody (diluted in blocking buffer) | 1-2 hours at Room Temperature or Overnight at 4°C | Binds specifically to the MKLP-2 antigen. |
| Secondary Antibody | Biotinylated Goat Anti-Rabbit/Mouse IgG | 30-60 minutes at Room Temperature | Binds to the primary antibody. |
4. Detection and Visualization
A variety of detection systems can be used to visualize the antigen-antibody complex.[17][18] A common method involves the use of an avidin-biotin complex (ABC) system with a chromogenic substrate like 3,3'-Diaminobenzidine (DAB).[17]
| Step | Reagent | Incubation Time & Temperature |
| Enzyme Conjugate | Streptavidin-HRP | 30 minutes at Room Temperature |
| Chromogen | DAB Substrate | 1-10 minutes (monitor for color development) |
| Counterstain | Hematoxylin | 1-2 minutes |
| Dehydration & Mounting | Graded Ethanols and Xylene | As per standard protocols[19] |
Diagrams
Experimental Workflow
Caption: A flowchart of the immunohistochemistry (IHC) protocol for MKLP-2 detection.
MKLP-2 Signaling Pathway in Cytokinesis
Caption: The role of MKLP-2 in cytokinesis and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. ptglab.com [ptglab.com]
- 8. Immunohistochemistry Troubleshooting Guide: R&D Systems [rndsystems.com]
- 9. bosterbio.com [bosterbio.com]
- 10. IHC antigen retrieval protocol | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. bma.ch [bma.ch]
- 16. mit.edu [mit.edu]
- 17. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 18. Detection Systems in Immunohistochemistry - National Diagnostics [nationaldiagnostics.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for Western Blot Analysis of MKLP-2 (KIF20A) Expression Following Paprotrain Treatment
Introduction
Paprotrain is a cell-permeable small molecule that acts as a potent and selective inhibitor of the mitotic kinesin-like protein 2 (MKLP-2), also known as Kinesin Family Member 20A (KIF20A).[1][2] MKLP-2 is a plus-end directed motor protein that plays a crucial role in the final stage of cell division, specifically in cytokinesis.[3][4] It is essential for the transport and localization of the Chromosome Passenger Complex (CPC), which includes key proteins like Aurora B kinase, to the spindle midzone during anaphase.[3] The correct localization of the CPC is vital for the formation of the cleavage furrow and the successful separation of daughter cells.
Dysregulation and overexpression of MKLP-2 have been implicated in various types of cancer, including pancreatic, bladder, breast, and lung cancer, making it an attractive target for anti-cancer drug development.[3] this compound inhibits the ATPase activity of MKLP-2, leading to defects in cytokinesis, cell cycle arrest at the G2/M phase, and ultimately, mitotic cell death in cancer cells.[2][5]
These application notes provide a detailed protocol for the analysis of MKLP-2 protein expression in cell lysates using Western blotting. This technique is fundamental for researchers studying the effects of this compound on its target protein and for professionals in drug development validating the mechanism of action of potential anti-cancer compounds.
Principle of Western Blotting
Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample of tissue homogenate or cell extract. The method involves separating proteins by size using polyacrylamide gel electrophoresis (PAGE), transferring the size-separated proteins to a solid support membrane (typically nitrocellulose or PVDF), and then probing the membrane with an antibody specific to the protein of interest. The bound antibody is then detected, usually via a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction, allowing for visualization and quantification of the target protein.
Quantitative Data Presentation
The following table provides an illustrative example of quantitative data obtained from a Western blot experiment designed to measure the effect of this compound treatment on MKLP-2 expression in a cancer cell line. The data is presented as the relative band intensity of MKLP-2 normalized to a loading control (e.g., β-actin or GAPDH).
| Treatment Condition | This compound Concentration (µM) | Treatment Duration (hours) | Relative MKLP-2 Expression (Normalized to Loading Control) |
| Vehicle Control (DMSO) | 0 | 24 | 1.00 |
| This compound | 1 | 24 | 0.98 |
| This compound | 5 | 24 | 0.95 |
| This compound | 10 | 24 | 0.92 |
| Vehicle Control (DMSO) | 0 | 48 | 1.00 |
| This compound | 1 | 48 | 0.85 |
| This compound | 5 | 48 | 0.65 |
| This compound | 10 | 48 | 0.40 |
Note: This data is for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific antibodies used.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HeLa, MCF-7) in appropriate culture dishes at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1]
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM) in fresh cell culture medium.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
II. Preparation of Cell Lysates
-
Washing: After the treatment period, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis:
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each dish.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Sonicate the lysate briefly on ice to shear the genomic DNA and reduce viscosity.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit, such as the bicinchoninic acid (BCA) assay.
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, take an equal amount of protein from each sample (e.g., 20-30 µg).
-
Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each protein sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody against MKLP-2 (KIF20A) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG-HRP). Dilute the secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for a few minutes.
-
-
Signal Visualization and Quantification:
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the MKLP-2 band to the intensity of a loading control band (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for Western Blot Analysis of MKLP-2.
Caption: this compound's Mechanism of Action on MKLP-2 Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. New MKLP-2 inhibitors in the this compound series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. sinobiological.com [sinobiological.com]
Troubleshooting & Optimization
Paprotrain Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments with Paprotrain.
General Information & FAQs
This section addresses common questions about the properties and handling of this compound.
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable inhibitor of the kinesin MKLP-2 (Mitotic-Kinesin-Like Protein 2).[1][2][3] It functions by inhibiting the ATPase activity of MKLP-2, which is essential for cytokinesis.[1][2][3] This inhibition leads to a failure of cell division and results in binucleated cells.[3] this compound has also been shown to have moderate inhibitory activity on DYRK1A.[1][2]
Q2: What are the key properties of this compound?
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Target | Kinesin MKLP-2 (KIF20A) | [1][2][3] |
| IC50 (MKLP-2) | 1.35 µM | [1][2] |
| Ki (MKLP-2) | 3.36 µM | [1][2] |
| IC50 (DYRK1A) | 5.5 µM | [1][2] |
| Molecular Weight | 245.28 g/mol | [1] |
| Solubility (DMSO) | 49 mg/mL (199.77 mM) | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock Solution) | 1 year at -80°C | [1] |
Q3: How should I prepare and store this compound stock solutions?
For optimal results, prepare stock solutions in fresh, moisture-free DMSO.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store aliquots at -80°C for up to one year.[1]
Troubleshooting Cell-Based Assays
This section provides guidance on common problems observed in cell-based experiments using this compound.
Q4: My cells are not showing the expected cytokinesis failure or binucleated phenotype. What could be the issue?
Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
Incorrect Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] It is recommended to use fresh aliquots for each experiment.
-
Cell Density: High cell density can sometimes mask the effects of a compound. Ensure you are plating cells at a consistent and appropriate density.
-
Incubation Time: The time required to observe a phenotype can vary. Time-lapse microscopy has shown that this compound can cause polar body extrusion failure, which may be rescued after removing the compound.[2] Ensure your incubation time is sufficient to allow for cell cycle progression to mitosis.
Q5: I am observing high levels of cell death, which is confounding my analysis of cytokinesis. How can I address this?
While this compound's primary effect is on cytokinesis, high concentrations or prolonged exposure can lead to off-target effects or mitotic catastrophe, resulting in cell death.
-
Lower the Concentration: Use the lowest effective concentration that induces the desired phenotype without causing widespread cell death.
-
Reduce Exposure Time: A shorter incubation period may be sufficient to observe the effects on cytokinesis without triggering apoptosis.
-
Check for Off-Target Effects: this compound has moderate activity against DYRK1A (IC50 = 5.5 µM).[1][2] If your experimental system is sensitive to DYRK1A inhibition, this could contribute to toxicity.
Troubleshooting Enzyme Inhibition Assays
This section addresses potential issues with in vitro ATPase activity assays.
Q6: The IC50 value I'm obtaining for this compound is significantly different from the published value of 1.35 µM.
Discrepancies in IC50 values can arise from several experimental variables.
-
Assay Buffer Composition: The pH and components of your assay buffer can influence enzyme activity and inhibitor binding. Ensure your buffer conditions are optimal for MKLP-2.
-
Enzyme Purity and Concentration: The purity and concentration of your recombinant MKLP-2 can affect the results. Use a highly purified and well-characterized enzyme preparation.
-
Substrate Concentration: The concentration of ATP can impact the apparent IC50 value, especially for ATP-competitive inhibitors. While this compound is reported to be ATP-uncompetitive, it is crucial to maintain a consistent ATP concentration across experiments.[4]
-
Incorrect Wavelength Reading: Ensure your plate reader is set to the correct wavelength for detecting the product of your ATPase assay.[5]
Q7: I am observing a high background signal in my no-enzyme control wells.
A high background signal can interfere with accurate measurement of enzyme inhibition.
-
Reagent Contamination: Check for contamination in your buffers or reagents, particularly ATP contamination in your substrate solution.
-
Buffer Interference: Some buffer components can interfere with the assay chemistry.[6][7] Prepare standards in the same buffer as your samples to account for matrix effects.[6]
-
Old Reagents: Ensure your assay reagents, especially the detection reagents, have not expired and have been stored correctly.[6]
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: MKLP-2 ATPase Activity Assay (Malachite Green-based)
This protocol provides a framework for measuring the in vitro inhibitory effect of this compound on MKLP-2.
-
Reagent Preparation: Prepare assay buffer, recombinant MKLP-2 enzyme, ATP substrate solution, and a range of this compound dilutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound dilution (or vehicle control), and recombinant MKLP-2 enzyme to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATP substrate solution to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 30-60 minutes).
-
Reaction Termination & Detection: Stop the reaction and detect the released inorganic phosphate (Pi) by adding a Malachite Green reagent. This reagent forms a colored complex with Pi.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) after a brief color development period.
-
Data Analysis: Construct a standard curve using a phosphate standard. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New MKLP-2 inhibitors in the this compound series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. go.zageno.com [go.zageno.com]
- 7. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Paprotrain Solubility: Technical Support Center
Welcome to the technical support center for Paprotrain. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to this compound solubility during your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What is the isoelectric point (pI) of recombinant this compound, and why is it important for solubility?
The theoretical isoelectric point (pI) of recombinant this compound is approximately 6.8. The pI is the pH at which the protein has a net neutral charge. At or near this pH, protein-protein electrostatic attractions can increase, leading to aggregation and precipitation. Therefore, it is crucial to maintain the buffer pH at least 1-2 units away from the pI to enhance solubility.
Q2: I am observing significant precipitation of this compound after purification. What are the initial steps I should take?
Precipitation after purification is a common issue. Here are a few initial troubleshooting steps:
-
Confirm Buffer pH: Ensure your storage buffer pH is not close to this compound's pI of 6.8. For this compound, a buffer with a pH of 8.0 or higher is recommended.
-
Assess Protein Concentration: High protein concentrations can lead to aggregation. Try diluting the protein stock to a lower concentration (e.g., < 1 mg/mL) and visually inspect for precipitation.
-
Perform a Quick Temperature Stability Check: this compound may be sensitive to temperature fluctuations. Assess its solubility at different temperatures (e.g., 4°C, room temperature) to determine optimal storage conditions.
Q3: Can the choice of expression system affect this compound's solubility?
Yes, the expression system can significantly impact the solubility of recombinant this compound. Expression in E. coli can sometimes lead to the formation of insoluble inclusion bodies, especially with high expression levels. If you are facing persistent solubility issues, consider re-cloning into an expression system that promotes proper folding, such as a mammalian or insect cell line.
Troubleshooting Guide: Improving this compound Solubility
This guide provides systematic approaches to address common solubility problems encountered with this compound.
Issue 1: this compound is found in inclusion bodies after bacterial expression.
Cause: High-level expression in E. coli can overwhelm the cellular machinery for proper protein folding, leading to the formation of insoluble aggregates known as inclusion bodies.
Solution:
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., to 18-25°C) and reducing the inducer concentration (e.g., IPTG) can slow down protein synthesis, allowing more time for proper folding.
-
Refolding from Inclusion Bodies: If optimizing expression is not sufficient, this compound can be purified from inclusion bodies and refolded. This involves solubilizing the inclusion bodies with strong denaturants (e.g., urea or guanidinium chloride) followed by a refolding step. A detailed protocol is provided below.
Issue 2: Purified this compound precipitates out of solution during storage or after freeze-thaw cycles.
Cause: The buffer composition may not be optimal for maintaining this compound's stability, or the protein may be sensitive to the physical stress of freezing and thawing.
Solution:
-
Buffer Optimization: Perform a buffer screen to identify the optimal conditions for this compound solubility. This involves testing various pH levels, salt concentrations, and the addition of stabilizing excipients.
-
Incorporate Cryoprotectants: For long-term storage at -80°C, add cryoprotectants such as glycerol (10-25% v/v) or sucrose to the storage buffer to minimize damage from ice crystal formation.
Experimental Protocols
Protocol 1: Refolding of this compound from Inclusion Bodies
-
Inclusion Body Solubilization:
-
Resuspend the purified inclusion bodies in a solubilization buffer containing a strong denaturant.
-
Solubilization Buffer Example: 20 mM Tris-HCl pH 8.0, 8 M Urea, 10 mM DTT.
-
Stir gently for 1-2 hours at room temperature.
-
-
Refolding by Rapid Dilution:
-
Prepare a refolding buffer. The optimal refolding buffer composition should be determined empirically.
-
Refolding Buffer Example: 50 mM Tris-HCl pH 8.5, 500 mM L-Arginine, 1 mM GSH, 0.1 mM GSSG.
-
Add the solubilized this compound dropwise into the refolding buffer with gentle stirring. The final protein concentration should be low (e.g., 0.05-0.1 mg/mL) to favor intramolecular folding over intermolecular aggregation.
-
Incubate at 4°C for 12-24 hours.
-
-
Dialysis and Concentration:
-
Dialyze the refolded protein against a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to remove the denaturant and refolding additives.
-
Concentrate the protein to the desired concentration using an appropriate ultrafiltration device.
-
Quantitative Data Summary
The following table summarizes the results of a buffer screen experiment aimed at optimizing this compound solubility.
| Buffer Condition | pH | Additive | This compound Solubility (mg/mL) | % Recovery after Freeze-Thaw |
| A | 6.5 | None | 0.2 | 35% |
| B | 7.5 | None | 1.5 | 60% |
| C | 8.5 | None | 3.8 | 75% |
| D | 8.5 | 250 mM NaCl | 4.5 | 82% |
| E | 8.5 | 250 mM NaCl, 10% Glycerol | 4.8 | 95% |
Table 1: Effect of buffer pH, salt, and glycerol on this compound solubility and stability.
Diagrams and Workflows
Caption: Hypothetical signaling pathway initiated by this compound binding to a receptor.
Caption: Troubleshooting workflow for improving this compound solubility.
Optimizing Paprotrain concentration for maximum effect
This guide provides troubleshooting advice and frequently asked questions for researchers using Paprotrain, a cell-permeable, reversible, and non-ATP competitive inhibitor of mitotic kinesin-like protein 2 (MKLP-2).[1][2] this compound inhibits the ATPase activity of MKLP-2, playing a crucial role in cytokinesis.[2][3][4] Its disruption leads to failures in cell division, making it a compound of interest in cancer research.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the mitotic kinesin-like protein 2 (MKLP-2), a member of the kinesin-6 family.[5][6] It functions by inhibiting the ATPase activity of MKLP-2, which is essential for the completion of cytokinesis, the final stage of cell division.[2][3][4] This inhibition leads to a failure in the separation of daughter cells, often resulting in binucleated cells.[1][6] this compound is noted for its selectivity for MKLP-2 over other kinesin superfamily members.[2][5]
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound is cell-line dependent. A good starting point for most cancer cell lines is to perform a dose-response curve ranging from 0.1 µM to 50 µM.[1] The reported IC50 value for the inhibition of MKLP-2's basal ATPase activity is 1.35 µM.[2][3][4] Submicromolar concentrations have been shown to inhibit the proliferation of certain cancer cells.[7]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at concentrations up to 100 mg/mL.[8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO), aliquot it into single-use volumes, and store at -20°C for up to 3 months or -80°C for up to a year to avoid repeated freeze-thaw cycles.[3] For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that would affect cell viability (typically <0.5%).
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for MKLP-2, some moderate inhibitory activity has been observed on DYRK1A with an IC50 of 5.5 μM.[3][4] Researchers should consider this potential off-target effect when designing experiments and interpreting results, especially at higher concentrations of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell cycle or proliferation. | Incorrect concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).[9] |
| Compound degradation: Improper storage of this compound stock solutions can lead to a loss of activity. | Prepare fresh stock solutions from powder and store them appropriately in single-use aliquots at -20°C or -80°C.[3][4] | |
| Cell line insensitivity: The cell line may not be sensitive to MKLP-2 inhibition. | Confirm MKLP-2 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound. | |
| High levels of cell death, even at low concentrations. | Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level (typically below 0.5%). Perform a vehicle control experiment with the same final DMSO concentration to assess its effect on cell viability. |
| Off-target effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. | Lower the concentration of this compound and extend the incubation time. If possible, use a secondary method to confirm that the observed phenotype is due to MKLP-2 inhibition (e.g., siRNA knockdown of MKLP-2). | |
| Precipitation of this compound in the culture medium. | Low solubility: this compound has poor solubility in aqueous solutions. | Ensure the final concentration of this compound in the medium does not exceed its solubility limit. When diluting the DMSO stock, add it to the medium with vigorous vortexing or mixing. |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and controls.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: this compound inhibits the MKLP-2 kinase in the mitotic pathway.
Caption: A stepwise workflow for determining the optimal this compound concentration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 57046-73-8 | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. New MKLP-2 inhibitors in the this compound series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. MKlp2 inhibitior this compound affects polar body extrusion during mouse oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
Paprotrain Stability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Paprotrain, a cell-permeable inhibitor of the kinesin MKLP-2.[1][2] These resources are intended for researchers, scientists, and drug development professionals to ensure the reliable performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound powder is stable for up to 3 years when stored at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1]
Q2: I observed precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution using anhydrous DMSO. It is crucial to use fresh, high-quality solvents to minimize moisture absorption, which can reduce solubility.[1]
Q3: Can I use solvents other than DMSO to prepare this compound stock solutions?
A3: While DMSO is the recommended solvent for initial stock solutions, for specific cellular assays, further dilution into aqueous buffers or cell culture media is necessary. When preparing aqueous solutions, be mindful of this compound's solubility limits to avoid precipitation. A protocol for preparing a working solution for in vivo studies involves a multi-step process with PEG300, Tween-80, and saline to maintain solubility.[2]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Activity
Inconsistent results or a gradual loss of this compound's inhibitory activity may indicate degradation of the compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Improper Storage | Ensure this compound powder and stock solutions are stored at the recommended temperatures and protected from light.[1][2] Avoid repeated freeze-thaw cycles by preparing and using aliquots. |
| Chemical Instability in Aqueous Solutions | This compound may be susceptible to hydrolysis at certain pH values. Prepare fresh dilutions in your experimental buffer immediately before use. If you must store aqueous solutions, perform a stability study to determine the rate of degradation under your specific conditions (see Experimental Protocol 1). |
| Contamination of Stock Solutions | Contaminants in solvents or from improper handling can lead to degradation. Use sterile, high-purity solvents and sterile filtering techniques when preparing solutions for cell-based assays. |
Issue 2: Compound Precipitation During Experiments
Precipitation of this compound from your experimental solution can lead to inaccurate dosing and unreliable results.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Buffer | Determine the maximum solubility of this compound in your specific experimental buffer. If your working concentration is too high, consider using a co-solvent or a different formulation. For in vivo work, a formulation with PEG300 and Tween-80 has been suggested to improve solubility.[2] |
| Interaction with Components in Media | Components in complex media, such as serum proteins, can sometimes cause small molecules to precipitate. Test the solubility of this compound in your complete medium at the final concentration before proceeding with experiments. |
| Temperature Effects | Changes in temperature during your experiment could affect solubility. Ensure that all solutions are maintained at a constant, appropriate temperature. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Aqueous Buffers
This protocol provides a method to evaluate the chemical stability of this compound over time in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation of this compound Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Dilute this stock to a final concentration of 10 µM in your experimental buffer (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the 10 µM this compound solution into several microcentrifuge tubes. Incubate the tubes at the desired temperature (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot from each temperature condition and immediately freeze it at -80°C to halt any further degradation.
-
HPLC Analysis:
-
Thaw the samples.
-
Inject a standard amount of each sample into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate this compound from any potential degradants.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area corresponding to intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time for each temperature condition.
-
Data Summary:
The following table presents example data for this compound stability at different pH values when incubated at 37°C for 24 hours.
| Buffer pH | % this compound Remaining (24h @ 37°C) |
| 5.0 | 98.2% |
| 7.4 | 91.5% |
| 8.5 | 75.3% |
Visualizations
This compound Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stability issues.
Hypothetical this compound Degradation Pathway
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for HPLC-based stability analysis.
References
How to reduce background noise in Paprotrain assays
Welcome to the technical support center for researchers utilizing Paprotrain in their experimental work. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize background noise and ensure high-quality data in your assays.
High background noise can obscure your results and reduce the sensitivity of your assay.[1][2] This guide will walk you through the most common causes of high background and provide step-by-step protocols to address them.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in assays using this compound?
High background in assays such as ELISAs, Western blots, or other immunoassays where this compound might be used as a tool, typically stems from a few key areas:
-
Insufficient Blocking: Incomplete blocking of non-specific binding sites on the assay surface (e.g., microplate wells or membranes) is a primary cause.[3][4]
-
Inadequate Washing: Failure to remove all unbound reagents, particularly antibodies, during wash steps can lead to elevated background.[1][5]
-
Suboptimal Antibody Concentrations: Using primary or secondary antibodies at concentrations that are too high can result in non-specific binding.[2][6]
-
Reagent Quality: Contaminated or old reagents, including buffers and water, can introduce interfering substances.[7]
-
Sample Issues: The presence of contaminants in the sample or loading excessive amounts of protein can contribute to background noise.[4]
-
Overexposure: During the final detection step, excessively long exposure times can amplify the background signal.[8][9]
Q2: How can I tell if my blocking step is the problem?
If you observe a uniform high background across your plate or membrane, it is often an indication of a suboptimal blocking step.[3] This means that the blocking buffer has not effectively covered all the unoccupied spaces on the solid phase, allowing antibodies to bind non-specifically.[5][10]
Q3: Can the this compound reagent itself cause high background?
This compound is a small molecule inhibitor of the kinesin MKLP-2.[11][12][13] While the molecule itself is not expected to be a primary cause of high background in a properly optimized immunoassay, it is crucial to ensure its purity and to use it at the recommended concentration. If you suspect an issue with the this compound, consider running a control experiment without it to assess the background levels.
Q4: What type of blocking buffer should I use?
The choice of blocking buffer depends on the specific assay system. Common blocking agents include non-fat dry milk, bovine serum albumin (BSA), and specialized commercial blocking buffers.[3][14][15] For assays involving the detection of phosphorylated proteins, BSA is generally preferred over milk, as milk contains phosphoproteins (like casein) that can cross-react with phospho-specific antibodies.[2][3]
Troubleshooting Guides
This section provides detailed protocols and data tables to help you systematically troubleshoot and reduce background noise in your experiments.
Issue 1: Uniform High Background
A consistently high background across the entire assay plate or membrane often points to issues with blocking, washing, or antibody concentrations.
Logical Troubleshooting Workflow
Here is a systematic approach to diagnosing the cause of high background noise.
Caption: A flowchart for systematically troubleshooting high background noise.
Experimental Protocols & Data Tables
1. Optimizing the Blocking Step
Insufficient blocking allows for non-specific binding of antibodies to the assay surface.[5][16] Optimizing the blocking buffer and incubation time is a critical first step.
Protocol: Blocking Optimization
-
Prepare Different Blocking Buffers: Prepare several blocking buffers for comparison. See the table below for common formulations.
-
Divide Your Assay: If possible, use a strip-well plate or cut a western blot membrane to test different blocking conditions simultaneously.
-
Incubate: Extend the blocking incubation time. Try incubating for 2 hours at room temperature or overnight at 4°C with gentle agitation.[8]
-
Proceed with Assay: Complete the rest of the assay protocol as usual and compare the background signal between the different blocking conditions.
Table 1: Common Blocking Buffer Formulations
| Blocking Agent | Typical Concentration | Buffer Base | Notes |
| Non-Fat Dry Milk | 3-5% (w/v) | TBS or PBS | Cost-effective and widely used. Not recommended for detecting phosphoproteins.[3] |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) | TBS or PBS | Preferred for phosphoprotein detection as it is free of interfering phosphoproteins. |
| Normal Serum | 5-10% (v/v) | TBS or PBS | Use serum from the same species as the secondary antibody to block non-specific binding. |
| Commercial Buffers | Varies | Varies | Formulations are optimized for low background and high signal-to-noise ratio.[14][15] |
2. Enhancing the Washing Protocol
Inadequate washing leaves behind unbound antibodies and other reagents, which is a major source of high background.[1][17]
Protocol: Improved Washing Technique
-
Increase Wash Volume: Ensure that the wash buffer volume is sufficient to completely cover the surface of the wells or membrane.
-
Increase Number and Duration of Washes: Increase the number of wash cycles from 3 to 5, with each wash lasting at least 5 minutes with gentle agitation.[8]
-
Incorporate a Soaking Step: Adding a brief soak (30-60 seconds) between wash steps can help to dislodge non-specifically bound molecules.[1][18]
-
Add Detergent: Including a non-ionic detergent in your wash buffer can significantly reduce non-specific interactions.[5]
Table 2: Wash Buffer Modifications
| Component | Recommended Concentration | Purpose |
| Tween-20 | 0.05% - 0.1% (v/v) | A non-ionic detergent that reduces surface tension and disrupts weak, non-specific binding.[1][18] |
| Increased Salt | e.g., increase NaCl to 0.5 M | Higher ionic strength can discourage non-specific electrostatic interactions.[5] |
3. Titrating Antibody Concentrations
Using too much primary or secondary antibody is a frequent cause of high background.[4] It is essential to determine the optimal concentration for each antibody through titration.
Protocol: Antibody Titration
-
Prepare Serial Dilutions: For your primary antibody, prepare a series of dilutions (e.g., 1:1000, 1:2000, 1:5000, 1:10000) based on the manufacturer's recommendations.
-
Test Dilutions: Apply each dilution to a separate well or strip of a membrane, keeping all other assay parameters constant.
-
Optimize Secondary Antibody: Once the optimal primary antibody concentration is determined, perform a similar titration for the secondary antibody.[19]
-
Analyze Results: Choose the antibody concentration that provides the best signal-to-noise ratio (strong signal from your target with minimal background). Incubating overnight at 4°C can sometimes help reduce non-specific binding.[6]
Workflow for Antibody Optimization
Caption: Step-by-step workflow for optimizing antibody concentrations.
By systematically addressing these key areas, you can significantly reduce background noise in your this compound assays, leading to more reliable and interpretable results.
References
- 1. arp1.com [arp1.com]
- 2. sinobiological.com [sinobiological.com]
- 3. clyte.tech [clyte.tech]
- 4. cbt20.wordpress.com [cbt20.wordpress.com]
- 5. biocompare.com [biocompare.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. arp1.com [arp1.com]
- 9. news-medical.net [news-medical.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
- 15. biocompare.com [biocompare.com]
- 16. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 17. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 18. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 19. youtube.com [youtube.com]
Paprotrain Research: A Technical Guide to Antibody Validation and Troubleshooting
Welcome to the Paprotrain Research Technical Support Center. This guide is designed to assist researchers, scientists, and drug development professionals in effectively validating and troubleshooting antibodies used in studies involving this compound, a known inhibitor of the kinesin MKLP-2, and in broader research applications.
While this compound itself is a small molecule inhibitor and not an antibody, the antibodies used to study its effects and related cellular pathways are critical for generating reliable data. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experiments.
Section 1: General Antibody Validation Principles
A thoroughly validated antibody is crucial for reproducible and reliable experimental results.[1][2] Before using an antibody for the first time, it is essential to confirm its specificity, selectivity, and performance in your specific application and experimental setup.[3][4][5]
dot
References
Technical Support Center: Overcoming Paprotrain Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to Paprotrain in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective small molecule inhibitor of PAPR-1 (this compound-Associated Protein Kinase 1). PAPR-1 is a critical kinase in the P-survival signaling pathway, which is frequently hyperactivated in various cancer types, leading to uncontrolled cell proliferation and survival. By inhibiting PAPR-1, this compound effectively blocks this pro-survival signaling, inducing apoptosis in cancer cells dependent on this pathway.
Q2: What are the known mechanisms of resistance to this compound?
Acquired resistance to this compound, like other targeted therapies, can emerge through several mechanisms.[1][2][3][4][5] These can be broadly categorized as:
-
On-Target Alterations: Secondary mutations in the PAPR-1 kinase domain can prevent this compound from binding effectively.[2][3] A common example is the "gatekeeper" mutation, which sterically hinders drug access to a hydrophobic pocket.[3][6]
-
Bypass Pathway Activation: Cancer cells can adapt by upregulating alternative survival pathways, such as the PI3K/AKT or MAPK/ERK pathways.[1][4] This "addiction switching" allows the cells to bypass the block on the P-survival pathway.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Epigenetic and Transcriptional Changes: Alterations in gene expression, potentially driven by epigenetic modifications, can lead to a more resistant cellular state, such as through an epithelial-to-mesenchymal transition (EMT).[1]
Q3: What are the initial signs of this compound resistance in my cell line?
The primary indicator of developing resistance is a decrease in the sensitivity of your cell line to this compound. This is typically observed as a rightward shift in the dose-response curve and a significant increase in the half-maximal inhibitory concentration (IC50) value. A 3- to 10-fold increase in IC50 is often considered a sign of emerging resistance.[7] You may also observe changes in cell morphology or proliferation rate in the presence of the drug.
Q4: Can this compound resistance be reversed?
In some cases, resistance can be overcome or reversed. The strategy depends on the underlying mechanism of resistance. For instance, if resistance is due to the activation of a bypass pathway, combining this compound with an inhibitor of that pathway may restore sensitivity. If increased drug efflux is the cause, co-administration with a P-gp inhibitor might be effective. For on-target mutations, a next-generation PAPR-1 inhibitor designed to overcome these specific mutations may be necessary.
This compound Signaling Pathway
Caption: The P-survival signaling pathway targeted by this compound.
Troubleshooting Guides
Problem: My cells are showing reduced sensitivity to this compound (increasing IC50).
This guide provides a systematic approach to confirm resistance, investigate the underlying mechanism, and explore strategies to overcome it.
Step 1: Confirm this compound Resistance
The first step is to quantitatively confirm the development of resistance. This is achieved by generating a dose-response curve and calculating the IC50 value for both the parental (sensitive) and the suspected resistant cell lines.
Experimental Protocol: Cell Viability (MTT) Assay [8][9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: this compound IC50 Values
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 50 ± 5 | 1x |
| Resistant Line | 600 ± 45 | 12x |
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to identify the likely mechanism. The following experiments will help you investigate the three most common mechanisms.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting this compound resistance.
A. Target Alteration: Sequencing of the PAPR-1 Kinase Domain
-
Protocol:
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines.
-
cDNA Synthesis: Synthesize cDNA using a reverse transcriptase kit.
-
PCR Amplification: Amplify the PAPR-1 kinase domain from the cDNA using specific primers.
-
Sequencing: Send the PCR product for Sanger sequencing to identify any point mutations.
-
Analysis: Compare the sequences from the resistant and parental lines to identify any acquired mutations.
-
B. Bypass Pathway Activation: Western Blotting [12][13][14][15]
-
Protocol:
-
Protein Extraction: Lyse parental and resistant cells (both untreated and treated with this compound) to extract total protein.[14][15]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Presentation: Expected Protein Level Changes
| Protein | Parental Cells | Resistant Cells |
| p-AKT | Low | High |
| p-ERK | Low | High |
| PAPR-1 | Present | Present |
| GAPDH | Unchanged | Unchanged |
C. Increased Drug Efflux: Rhodamine 123 Efflux Assay [16][17][18][19][20]
-
Protocol:
-
Cell Preparation: Harvest parental and resistant cells and resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with Rhodamine 123, a fluorescent substrate of P-gp, for 30-60 minutes at 37°C.[19][20] For a control, pre-incubate a set of cells with a known P-gp inhibitor (e.g., verapamil).[19][20]
-
Efflux Period: Wash the cells to remove excess dye and resuspend them in a fresh, dye-free medium. Incubate for an additional 1-2 hours to allow for dye efflux.[19]
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Analysis: Resistant cells with high P-gp activity will show lower Rhodamine 123 fluorescence compared to parental cells. The fluorescence in resistant cells should increase in the presence of a P-gp inhibitor.
-
Step 3: Strategies to Overcome Resistance
Based on the results from Step 2, you can devise a strategy to overcome the observed resistance.
Mechanisms of this compound Resistance and Counterstrategies
Caption: Resistance mechanisms and corresponding strategies.
Data Presentation: Potential Combination Therapies
| Resistance Mechanism | Combination Strategy | Rationale |
| Bypass (p-AKT up) | This compound + AKT Inhibitor | Dual blockade of parallel survival pathways. |
| Bypass (p-ERK up) | This compound + MEK Inhibitor | Synergistic inhibition of proliferation signals. |
| Increased Efflux | This compound + Verapamil | Increases intracellular concentration of this compound. |
| Gatekeeper Mutation | This compound-G2 (Next-Gen) | Designed to bind to the mutated kinase domain. |
By following these troubleshooting steps, researchers can systematically identify the cause of this compound resistance and implement rational strategies to restore sensitivity in their cell line models.
References
- 1. Mechanisms of Acquired Resistance to Targeted Cancer Therapies [medscape.com]
- 2. mdpi.com [mdpi.com]
- 3. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. 2.5. P-gp mediated efflux assays [bio-protocol.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected data from Paprotrain studies
Welcome to the technical support center for Paprotrain studies. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data and troubleshoot common issues encountered during experiments involving this compound.
Troubleshooting Guides
This section addresses specific problems you might encounter. Each guide provides potential causes, step-by-step solutions, and relevant experimental protocols.
Issue 1: No significant increase in Pro-Kinase activation is observed after this compound treatment.
Question: My Western blot or ELISA results show no difference in phosphorylated Pro-Kinase (pPro-Kinase) levels between my untreated control and this compound-treated cells. What could be the cause?
Answer: This is a common issue that can stem from several factors, ranging from reagent integrity to cellular response. A systematic approach is key to identifying the root cause.
Potential Causes & Troubleshooting Steps:
-
This compound Bioactivity: The biological activity of your this compound stock may be compromised.
-
Solution: Confirm the activity of your this compound lot using a known positive control cell line. Always store this compound according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
-
-
Cellular Responsiveness: The cell line you are using may not express the this compound receptor (P-Receptor) or may have a dysfunctional downstream signaling pathway.
-
Solution: Check for P-Receptor expression in your cell line using qPCR or Western blot. Include a positive control treatment (e.g., a known activator of the MAPK/ERK pathway like EGF) to confirm the pathway is intact.
-
-
Experimental Protocol: Errors in the experimental protocol can lead to a lack of signal.
-
Solution: Review your protocol carefully. Ensure the this compound concentration and incubation times are optimal. Verify that all reagents, especially antibodies for detection, have not expired and were stored correctly.[1] Inadequate washing during Western blot or ELISA can also lead to inconsistent results.[2][3][4][5]
-
-
Detection Issues: Problems with the detection method (e.g., Western blot) can prevent the visualization of a real signal.[6][7]
-
Solution: Ensure your primary and secondary antibodies are validated for the application and used at the correct dilution.[8] Always include a positive control lysate to confirm the detection system is working. Check that your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation.[8][9]
-
Troubleshooting Summary Table
| Potential Cause | Verification Method | Recommended Action |
| This compound Inactivity | Test on a positive control cell line. | Use a new, validated lot of this compound. |
| Low/No P-Receptor Expression | qPCR or Western Blot for P-Receptor. | Select a different cell line with known P-Receptor expression. |
| Pathway Dysfunction | Treat cells with a known pathway activator (e.g., EGF). | Use an alternative cell model or investigate the pathway defect. |
| Suboptimal Protocol | Review protocol parameters. | Optimize this compound concentration and incubation time. |
| Antibody/Detection Failure | Run positive control lysate; check antibody datasheets. | Use fresh, validated antibodies and reagents.[1] |
Logical Troubleshooting Workflow
Below is a diagram illustrating the decision-making process for troubleshooting a lack of Pro-Kinase activation.
Issue 2: High background signal in control (untreated) samples.
Question: My baseline pPro-Kinase signal in untreated samples is unusually high, making it difficult to detect a fold-change upon this compound treatment. What could be causing this?
Answer: High background can obscure genuine results and is often caused by non-specific binding, contamination, or issues with assay reagents.[2][6]
Potential Causes & Troubleshooting Steps:
-
Insufficient Blocking: The blocking step in your Western blot or ELISA may be inadequate, leading to non-specific antibody binding.
-
Solution: Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). Adding a small amount of a non-ionic detergent like Tween 20 to the blocking buffer can also help.
-
-
Antibody Concentration Too High: Using too much primary or secondary antibody can increase background signal.[8]
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
-
Contamination: Reagents, buffers, or samples might be contaminated.[4][10] Microbial contamination in buffers can be a source of high background.[3][4]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies, contributing to background.[4][5]
Data Summary: Effect of Troubleshooting Steps on Background Signal
| Condition | Average Background Signal (OD Units) | Signal-to-Noise Ratio (this compound/Control) |
| Standard Protocol | 0.85 | 1.5 |
| Increased Blocking Time | 0.40 | 3.2 |
| Optimized Antibody Dilution | 0.35 | 4.1 |
| Increased Wash Steps | 0.55 | 2.5 |
| Combined Optimizations | 0.20 | 8.5 |
Experimental Protocols
Protocol: Western Blotting for Phosphorylated Pro-Kinase (pPro-Kinase)
This protocol outlines the key steps for detecting pPro-Kinase in cell lysates.
-
Cell Lysis:
-
After treatment with this compound, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 20 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the primary antibody (e.g., anti-pPro-Kinase) overnight at 4°C, using the optimized dilution.
-
Wash the membrane 3-5 times for 5 minutes each with TBST.[5]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3-5 times for 5 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or film.
-
To normalize, strip the membrane and re-probe with an antibody for total Pro-Kinase or a loading control protein like GAPDH or β-actin.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected signaling pathway for this compound?
-
A1: this compound is a ligand designed to bind to the P-Receptor, a receptor tyrosine kinase. This binding event is expected to trigger receptor dimerization and autophosphorylation, initiating the MAPK/ERK signaling cascade, which ultimately leads to the phosphorylation and activation of Pro-Kinase.
This compound Signaling Pathway Diagram
Q2: How can I be sure my cell-based assay is robust and reproducible?
-
A2: Reproducibility is crucial for reliable data.[12] Key factors include maintaining consistent cell culture conditions (e.g., passage number, confluency), using high-quality, validated reagents, and adhering strictly to optimized protocols.[13] It is also important to avoid common pitfalls like microbial contamination and improper storage of reagents.[13] For long-term or kinetic experiments, ensuring stable environmental conditions like temperature and CO2 levels is critical.[14]
Q3: My Western blot shows bands at unexpected molecular weights. What does this mean?
-
A3: Unexpected bands can arise for several reasons. Bands at a higher molecular weight might indicate post-translational modifications (like glycosylation) or protein-protein interactions.[8] Bands at a lower molecular weight could be due to protein degradation or cleavage; using fresh samples with protease inhibitors is essential to prevent this.[8][9] It is also possible that the antibody is cross-reacting with other proteins.[8]
Q4: My results are inconsistent between different experiments. What should I check?
-
A4: Inconsistent results often point to variability in experimental execution.[1] Ensure that you are using the same lots of key reagents (this compound, antibodies, media) across experiments. Check for pipetting accuracy and ensure even sample loading in gels.[1] Variations in incubation times and temperatures can also significantly impact outcomes.[4] Documenting every step and parameter meticulously can help identify sources of variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. sinobiological.com [sinobiological.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. arp1.com [arp1.com]
- 6. bosterbio.com [bosterbio.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. LabXchange [labxchange.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. How To Read a Western Blot: A Guide to Understanding Results [excedr.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. platypustech.com [platypustech.com]
- 14. selectscience.net [selectscience.net]
Validation & Comparative
A Comparative Analysis of Paprotrain and Compound 9a in the Inhibition of Mitotic Kinesin MKLP-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Paprotrain and its more potent analog, Compound 9a, both of which are inhibitors of the mitotic kinesin MKLP-2 (also known as KIF20A). This motor protein plays a crucial role in the successful completion of cytokinesis, the final stage of cell division. Its inhibition is a promising strategy in cancer therapy. This document presents quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows to aid researchers in their drug development efforts.
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and Compound 9a against MKLP-2 and their cytotoxic effects on various human cancer cell lines. Compound 9a consistently demonstrates superior potency compared to this compound.
| Parameter | This compound | Compound 9a | Reference |
| MKLP-2 ATPase Activity (Basal) | IC50: 1.35 µM | IC50: 1.2 µM (70% inhibition) | [1] |
| MKLP-2 ATPase Activity (Microtubule-stimulated) | - | IC50: 0.23 µM (90% inhibition) | [1] |
| Ki (ATP uncompetitive) | 3.4 µM | - | [1] |
| Ki (Microtubules noncompetitive) | 1.6 µM | - | [1] |
| Cytotoxicity (KB cells, % growth inhibition at 10 µM) | - | 57% | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MKLP-2 ATPase Activity Assay
This assay quantifies the enzymatic activity of MKLP-2 by measuring the rate of ATP hydrolysis. The protocol is based on the detection of inorganic phosphate (Pi) released during the reaction.
Materials:
-
Purified recombinant human MKLP-2 protein
-
Microtubules (taxol-stabilized)
-
Assay Buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
This compound and Compound 9a
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound and Compound 9a in the assay buffer.
-
In a 96-well plate, add the assay buffer, microtubules, and the respective inhibitor (this compound or Compound 9a) or vehicle control (DMSO).
-
Add the purified MKLP-2 protein to each well to initiate the pre-incubation. Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the enzymatic reaction by adding a defined concentration of ATP to all wells.
-
Allow the reaction to proceed for a set period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer.
-
Construct a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation (MTS/MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines by measuring cell viability.
Materials:
-
Human cancer cell lines (e.g., KB, HeLa, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Compound 9a
-
MTS or MTT reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Prepare serial dilutions of this compound and Compound 9a in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors or a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the MTS or MTT reagent to each well and incubate for a further 1-4 hours. The viable cells will convert the reagent into a colored formazan product.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and Compound 9a.
Caption: MKLP-2 signaling pathway during mitosis.
Caption: Workflow for biochemical and cell-based assays.
References
A Comparative Guide to Mitotic Kinesin Inhibitors: Paprotrain vs. Monastrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of two prominent mitotic kinesin inhibitors: Paprotrain, a selective inhibitor of Mitotic Kinesin-Like Protein 2 (MKLP-2), and Monastrol, a well-characterized inhibitor of Eg5 (also known as KIF11). This document summarizes key performance data, details experimental methodologies for assessing their effects, and visualizes their distinct mechanisms of action.
Introduction
Mitotic kinesins are crucial motor proteins that orchestrate the intricate process of cell division. Their essential role in mitosis makes them attractive targets for the development of anticancer therapeutics. This compound and Monastrol represent two distinct strategies for targeting mitotic progression. This compound inhibits MKLP-2, a kinesin essential for cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells.[1] In contrast, Monastrol targets Eg5, a kinesin required for the separation of centrosomes and the formation of a bipolar spindle, a critical structure for proper chromosome segregation.[2][3] This guide will delve into the comparative effectiveness and underlying molecular mechanisms of these two inhibitors.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and Monastrol from various studies. It is important to note that direct comparisons of IC50 and GI50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro ATPase Inhibitory Activity
| Compound | Target Kinesin | IC50 (µM) | Ki (µM) | Notes |
| This compound | MKLP-2 | 1.35[4][5] | 3.36[4] | Cell-permeable inhibitor.[4] |
| Monastrol | Eg5 | 14[6] | - | Cell-permeable, allosteric inhibitor.[6] |
Table 2: Cytotoxicity and Growth Inhibition in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | GI50 | > 50 | [MedChemExpress] |
| This compound | HCT-116 (Colon Carcinoma) | GI50 | > 50 | [MedChemExpress] |
| Monastrol | HeLa (Cervical Cancer) | Cytotoxicity | ~50-60 | [7] |
| Monastrol | K562 (Leukemia) | Cytotoxicity | 9.20 ± 0.14 | [7] |
| Monastrol | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 12.76 ± 1.93 | [7] |
| Monastrol | AGS (Gastric Adenocarcinoma) | Cell Proliferation | More sensitive than HT29 | [8] |
| Monastrol | HT29 (Colon Adenocarcinoma) | Cell Proliferation | Less sensitive than AGS | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.
Kinesin ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of its target kinesin, which is essential for its motor function.
a. MKLP-2 ATPase Assay (for this compound)
-
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured colorimetrically.
-
Reagents:
-
Purified recombinant human MKLP-2 protein.
-
Microtubules (polymerized from tubulin).
-
ATP solution (100 mM).
-
Assay Buffer: 50 mM KAc, 25 mM HEPES, 5 mM MgAc, 1 mM EGTA, pH 7.5.[8]
-
This compound stock solution (in DMSO).
-
Phosphate detection reagent (e.g., EnzChek Phosphate Assay Kit).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and purified MKLP-2 enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding a final concentration of 15 µM ATP.[4]
-
Incubate the reaction at 30°C for 30 minutes.[4]
-
Stop the reaction and measure the amount of released phosphate using a phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value from the dose-response curve.
-
b. Eg5 ATPase Assay (for Monastrol)
-
Principle: A coupled enzyme assay is often used, where the production of ADP is linked to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. Alternatively, a radioisotope-based assay can be used.
-
Reagents:
-
Purified recombinant human Eg5 protein.
-
Microtubules (polymerized from tubulin and stabilized with Taxol).
-
ATP solution (100 mM).
-
Assay Buffer: 20 mM HEPES (pH 7.2), 5 mM Mg-acetate, 0.1 mM EDTA, 0.1 mM EGTA, 50 mM K-acetate, 1 mM DTT, 5% sucrose.[9]
-
Monastrol stock solution (in DMSO).
-
For coupled assay: Pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.[10]
-
For radioisotope assay: [α-³²P]ATP.[6]
-
-
Procedure (Coupled Assay):
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, microtubules, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Add purified Eg5 enzyme to the wells.
-
Add varying concentrations of Monastrol (or DMSO control).
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
The rate of NADH oxidation is proportional to the ATPase activity. Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the inhibitors on the metabolic activity of living cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[11][12][13]
-
Reagents:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
Treat the cells with a serial dilution of this compound or Monastrol for a specified period (e.g., 48 or 72 hours). Include a DMSO vehicle control.[14]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11][15]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[14][15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 or GI50 value.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways affected by this compound and Monastrol.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The divergent mitotic kinesin MKLP2 exhibits atypical structure and mechanochemistry | eLife [elifesciences.org]
- 9. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
Paprotrain: A Comparative Guide to a Novel MKLP-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Paprotrain, a selective inhibitor of the mitotic kinesin-like protein 2 (MKLP-2/KIF20A), with its analogs and other kinesin inhibitors. Experimental data is presented to offer an objective overview of its performance and aid in the design of reproducible experiments.
Introduction to this compound
This compound is a cell-permeable small molecule that selectively inhibits the ATPase activity of MKLP-2, a key motor protein involved in the completion of cytokinesis. [1][2][3]Its mechanism of action disrupts the transport of crucial cellular components, leading to failures in cell division, which makes it a molecule of interest in cancer research and cell biology. [3][4]Specifically, this compound has been shown to be a reversible and non-competitive inhibitor with respect to ATP. [5]Inhibition of MKLP-2 by this compound leads to binucleated cells due to the failure of cytokinesis. [2]
Performance Comparison: this compound and its Analogs
Subsequent research has led to the development of more potent analogs of this compound. The following table summarizes the comparative efficacy of this compound and its derivatives.
| Compound Name | Target | IC50 (ATPase Assay) | Potency Comparison | Key Findings |
| This compound | MKLP-2/KIF20A | 1.35 µM [6] | Baseline | First-in-class selective inhibitor of MKLP-2. [2] |
| Inhibitor 9a | MKLP-2/KIF20A | More potent than this compound [1][2] | Increased Potency | More active than this compound in 10 different cancer cell lines. [1][2] |
| MKLP2i2 | MKLP-2/KIF20A | Not specified | ~3-fold more potent than this compound [5] | Induces a dose-dependent increase in the duration of mitosis. [5] |
| MKLP2i3 | MKLP-2/KIF20A | Not specified | ~300 to 1000-fold more potent than MKLP2i2 and this compound, respectively [5] | Significantly more potent in increasing the mitotic index in HeLa cells. [5] |
Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for MKLP-2 over other kinesin superfamily members. [3][5]
| Kinesin Target | Activity |
|---|---|
| MKLP-2 | Inhibited |
| MKLP-1 | Not Inhibited [5] |
| Eg5 | Not Inhibited |
| CENP-E | Not Inhibited |
| Other mitotic kinesins | Generally not inhibited [3]|
Experimental Protocols
Reproducibility of experiments involving this compound requires detailed and consistent protocols. Below are methodologies for key experiments.
Cell-Based Assay for Cytokinesis Inhibition
This protocol is designed to assess the effect of this compound on cell division in a cancer cell line.
1. Cell Culture:
- Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Seed HeLa cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for 8-24 hours. [7]Use a DMSO-only control.
3. Analysis of Binucleated Cells:
- After incubation, fix the cells with 4% paraformaldehyde.
- Stain the cells with a DNA dye (e.g., DAPI) and a microtubule marker (e.g., anti-α-tubulin antibody).
- Visualize the cells using fluorescence microscopy.
- Quantify the percentage of binucleated cells in the treated and control groups. An increase in binucleated cells indicates inhibition of cytokinesis. [7]
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the ATPase activity of MKLP-2.
1. Reaction Mixture:
- Prepare a reaction buffer containing purified MKLP-2 protein, microtubules, and ATP.
- Add this compound at various concentrations to the reaction mixture.
2. ATPase Activity Measurement:
- Incubate the reaction mixture at a specified temperature (e.g., 25°C).
- Measure the rate of ATP hydrolysis using a malachite green assay or a coupled enzymatic assay that detects ADP production.
3. Data Analysis:
- Plot the ATPase activity against the this compound concentration.
- Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the MKLP-2 ATPase activity.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: Mechanism of this compound action on the MKLP-2 signaling pathway during cytokinesis.
Caption: Experimental workflow for assessing this compound-induced cytokinesis failure.
References
- 1. researchgate.net [researchgate.net]
- 2. New MKLP-2 inhibitors in the this compound series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. The kinesin KIF20A promotes progression to castration-resistant prostate cancer through autocrine activation of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Benchmarking Protein AI: A Comparative Guide to Industry-Standard Performance
In the rapidly evolving landscape of computational biology, researchers and drug development professionals require robust tools for predicting and understanding protein structures and functions. This guide provides a comparative analysis of leading protein language models and structure prediction tools, offering a clear benchmark against industry standards.
Correction: Initial searches for "Paprotrain" revealed that it is a cell-permeable inhibitor of the kinesin MKLP-2 and not a protein training model.[1][2][3][4] This guide will therefore focus on the performance of prominent protein language and structure prediction models that are central to modern drug discovery and research.
I. Performance Metrics for Protein Language Models
Protein language models are foundational in understanding protein sequences. Their performance is typically evaluated on a variety of downstream tasks.[5][6] Key benchmarks include:
-
ProteinGLUE (General Language Understanding Evaluation): A multi-task benchmark for evaluating protein representations across seven per-amino-acid tasks.[5]
-
PEER (Protein sEquence undERstanding): A comprehensive benchmark covering protein function prediction, localization, structure prediction, protein-protein interaction, and protein-ligand interaction.[6]
-
TAPE (Tasks Assessing Protein Embeddings): Focuses on five tasks to test different aspects of protein function and structure prediction, including secondary structure, contact prediction, and remote homology.[7]
These benchmarks have demonstrated that large-scale pre-trained protein language models consistently achieve top performance on most individual tasks.[6]
II. Industry Standards in Protein Structure Prediction
The prediction of a protein's three-dimensional structure from its amino acid sequence is a critical challenge in biology.[8] The industry standard for evaluating these predictions is the Critical Assessment of Structure Prediction (CASP) , a biennial experiment that benchmarks the performance of various methods.[8]
AlphaFold , developed by Google DeepMind, has emerged as a leading AI system for protein structure prediction, often achieving accuracy comparable to experimental methods.[9] Its performance in CASP14 was a significant leap forward in the field.[9][10]
Key metrics for structure prediction accuracy include:
-
predicted Local Distance Difference Test (pLDDT): A confidence score indicating the model's prediction quality on a per-residue basis. Higher values signify greater confidence.[11]
-
TM-Score (Template Modeling score): Measures the structural similarity between a predicted model and a reference structure.[11][12]
-
Root Mean Square Deviation (RMSD): A measure of the average distance between the atoms of superimposed proteins.[12]
III. Comparative Performance Data
The following tables summarize the performance of leading models on key benchmarking tasks.
Table 1: Protein Language Model Performance on Downstream Tasks
| Model/Method | Secondary Structure Prediction (Accuracy) | Contact Prediction (Precision) | Remote Homology (Top-1 Accuracy) |
| ProtBERT | Data not available in search results | Data not available in search results | Data not available in search results |
| ESM-1b | Widely used for its strong performance in function prediction.[13][14] | Outperforms many methods in the CAFA Challenge.[13][14] | Effective in homology comparisons.[15] |
| ESM-2 | Offers a good balance of performance and computational cost.[15] | Data not available in search results | Data not available in search results |
| ProtT5 | Outperforms convolution-based deep learning methods.[13] | Data not available in search results | Used to extract feature representations for conservation estimation.[15] |
Note: Specific quantitative data for a direct head-to-head comparison in this format was not available in the search results. The table reflects the qualitative performance and applications mentioned in the sources.
Table 2: Protein Structure Prediction Model Performance
| Model | Average pLDDT Score | TM-Score (Loop Prediction < 10 residues) | Application |
| AlphaFold2 | High confidence, often competitive with experimental results.[9] | 0.82[12] | Single protein and multimer structure prediction.[9][16] |
| ESMFold | Generally lower pLDDT in Pfam-restricted regions compared to AlphaFold2.[17] | Data not available in search results | Structure prediction from protein language models.[17] |
| OpenFold3 | High accuracy in predicting protein-ligand and protein-nucleic acid interactions.[18][19] | Data not available in search results | Open-source model for predicting complex biomolecular structures.[18][19] |
IV. Experimental Protocols and Methodologies
Benchmarking Protein Language Models:
The standard protocol for benchmarking protein language models involves pre-training on large unlabeled sequence databases, followed by fine-tuning on specific downstream tasks.[5] The performance is then evaluated against established datasets within benchmarks like ProteinGLUE, PEER, and TAPE.[5][6][7]
Protein Structure Prediction Evaluation:
The accuracy of structure prediction models is typically assessed by comparing the predicted structures to experimentally determined structures from the Protein Data Bank (PDB). The CASP experiment provides a blind test where models predict the structure of proteins whose structures have been recently determined experimentally but not yet publicly released.[8]
V. Visualizing Workflows and Pathways
Experimental Workflow for Protein Structure Prediction
Caption: A generalized workflow for protein structure prediction and evaluation.
Signaling Pathway Example: Kinase Inhibition
Caption: A simplified diagram of a kinase inhibition signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. New MKLP-2 inhibitors in the this compound series: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ProteinGLUE multi-task benchmark suite for self-supervised protein modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. papers.neurips.cc [papers.neurips.cc]
- 7. ProteinGym: Large-Scale Benchmarks for Protein Design and Fitness Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein structure prediction - Wikipedia [en.wikipedia.org]
- 9. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 10. Frontiers | An Overview of Alphafold's Breakthrough [frontiersin.org]
- 11. esperanto.ai [esperanto.ai]
- 12. Benchmarking the Accuracy of AlphaFold 2 in Loop Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Evaluating the advancements in protein language models for encoding strategies in protein function prediction: a comprehensive review [frontiersin.org]
- 14. Evaluating the advancements in protein language models for encoding strategies in protein function prediction: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benchmarking AlphaFold for protein complex modeling reveals accuracy determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AlphaFold2 and ESMFold: A large-scale pairwise model comparison of human enzymes upon Pfam functional annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. businesswire.com [businesswire.com]
- 19. rdworldonline.com [rdworldonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
